Cbz-2-Iodo-D-Phenylalanine
Description
Overview of Unnatural Amino Acids in Chemical Biology and Their Significance
Unnatural amino acids are amino acids whose structures, functions, or chemical properties differ from the 20 naturally occurring, genetically encoded amino acids. While some UAAs are found in nature, most are produced through chemical synthesis or specialized biotechnological methods. bitesizebio.com Their incorporation into peptides and proteins is a powerful tool for expanding the chemical diversity and functionality of these biomolecules. rsc.org
The concept of expanding the genetic code beyond the canonical 20 amino acids has been a long-standing goal in chemical biology. Early methods involved the chemical synthesis of peptides incorporating UAAs. bitesizebio.com The development of techniques like solid-phase peptide synthesis (SPPS) streamlined the creation of peptides with precisely defined sequences containing these novel building blocks. openaccessjournals.com
A significant leap forward came with the development of methods to incorporate UAAs into proteins in vivo. acs.org Pioneering work by researchers like Peter G. Schultz paved the way for site-specific incorporation of UAAs by engineering the cell's own translational machinery. frontiersin.org This is often achieved by creating an orthogonal tRNA-synthetase pair that recognizes a unique codon (such as a stop codon) and inserts the desired UAA at that specific position in a growing polypeptide chain. acs.org These advancements have made it possible to generate proteins with novel chemical functions for a wide range of applications. acs.org
The ability to introduce UAAs into proteins has revolutionized protein engineering and synthetic biology. bitesizebio.comrsc.org By incorporating UAAs, scientists can alter the structure and function of proteins in predictable ways. This allows for the creation of proteins with enhanced stability, novel catalytic activities, or specific binding properties. rsc.org
Key applications include:
Probing Protein Structure and Function: UAAs with unique spectroscopic or cross-linking properties can be used to study protein conformation and interactions. rsc.org
Developing Novel Therapeutics: The incorporation of UAAs can improve the stability and bioavailability of peptide-based drugs. For instance, engineered antibodies containing UAAs can be precisely conjugated with therapeutic agents to create antibody-drug conjugates for targeted cancer therapy. bitesizebio.comrsc.org
Creating Advanced Biomaterials: UAAs can be used to develop new protein-based materials with enhanced properties for industrial or biomedical purposes.
Controlling Protein Activity: Photocaged amino acids can be incorporated to allow for the light-induced activation or deactivation of a protein, providing precise temporal and spatial control over its function. caltech.edu
Significance of Halogenated Amino Acids in Peptide and Protein Research
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the side chains of amino acids is a powerful strategy for modulating the physicochemical and structural properties of peptides and proteins. nih.govnih.gov Halogenation can significantly influence molecular interactions and biological activity. nih.govmdpi.com
Halogenation can alter a molecule's properties in several ways. It can increase lipophilicity, which may enhance cell membrane permeability. mdpi.comdovepress.com The introduction of halogens can also affect the electronic character of the amino acid side chain, influencing its reactivity. nih.gov
A key interaction enabled by heavier halogens like chlorine, bromine, and iodine is the halogen bond. dovepress.com This is a non-covalent interaction where the electron-deficient region on the halogen atom is attracted to an electron donor. dovepress.com This bond can play a crucial role in molecular recognition, helping to stabilize specific conformations and improve the binding affinity of a peptide to its target receptor. dovepress.comresearchgate.net Furthermore, halogenation can enhance the stability of peptides against proteolytic degradation. nih.gov
Iodine, being the largest and most polarizable of the common halogens, has distinct effects when incorporated into amino acids. The mild oxidative properties of iodine mean it can react selectively with the side groups of certain amino acids like tyrosine, tryptophan, and cysteine. msu.edu The introduction of an iodine atom, as seen in 2-Iodo-D-phenylalanine, can be used to create analogs for studying receptor interactions and enzyme activities. chemimpex.com
Radioiodinated amino acid derivatives are also valuable tools in medical imaging and therapy. chemimpex.comnih.gov The iodine atom can be replaced with a radioactive isotope, allowing the compound to be used as a probe for imaging techniques like SPECT or PET, or as a targeted radiotherapeutic agent. chemimpex.comnih.gov For example, radioiodinated phenylalanine derivatives have been investigated as potential agents for tumor imaging. nih.gov
The Distinct Role of D-Amino Acids in Synthetic Chemistry and Biochemical Studies
With the exception of glycine (B1666218), all proteinogenic amino acids are chiral and exist almost exclusively in the L-configuration in nature. lifetein.com Their mirror images, D-amino acids, are considered "unnatural" in the context of protein synthesis by ribosomes, which are configured to only use L-amino acids. nih.gov However, D-amino acids are found in nature, particularly in the cell walls of bacteria and in some peptides produced by animals like frogs and snails. lifetein.comnumberanalytics.comtandfonline.com
In synthetic chemistry, D-amino acids are valuable chiral building blocks for producing pharmaceuticals and other fine chemicals. nih.gov Their incorporation into synthetic peptides is a widely used strategy to enhance therapeutic properties. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that break down proteins. lifetein.comtaylorandfrancis.com This increased stability leads to a longer half-life in the body, a desirable characteristic for many peptide-based drugs. biopharmaspec.com
Furthermore, D-amino acids play important roles in various biological systems. In bacteria, D-alanine and D-glutamate are crucial components of the peptidoglycan layer of the cell wall, providing structural integrity. numberanalytics.comtandfonline.com In mammals, D-serine acts as a neurotransmitter and is essential for functions like synaptic plasticity and memory. numberanalytics.com The study of D-amino acids and their metabolic pathways continues to be an active area of research with implications for understanding and treating a range of diseases. numberanalytics.comresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Cbz-2-Iodo-D-Phenylalanine |
| D-alanine |
| D-aspartate |
| D-glutamate |
| D-leucine |
| D-methionine |
| D-serine |
| Glycine |
| L-phenylalanine |
| L-tyrosine |
| Tryptophan |
| Cysteine |
| p-acetylphenylalanine |
| p-benzoyl-phenylalanine |
| Citrulline |
| Arginine |
| Serine |
| Aspartate |
| Proline |
| Glutamic acid |
| 4-iodo-phenylalanine |
| Methionine |
| Valine |
| Leucine |
| Lysine |
| Histidine |
| Isoleucine |
| Threonine |
| Asparagine |
| Glutamine |
| 2-Iodo-D-phenylalanine |
| 4-Borono-L-phenylalanine |
| Cbz-Ser-OH |
Structure
3D Structure
Properties
Molecular Weight |
425.29 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Cbz 2 Iodo D Phenylalanine
Strategies for the Enantioselective Synthesis of Cbz-2-Iodo-D-Phenylalanine and its Precursors
Enantioselective synthesis is paramount in producing chiral molecules like this compound. The primary goal is to obtain the desired D-enantiomer with high purity, avoiding the L-isomer. This is achieved through several advanced synthetic routes, including palladium-catalyzed cross-coupling reactions to build the aryl-iodide bond, direct iodination of a pre-existing chiral phenylalanine scaffold, and various stereoselective techniques, including chiral resolution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, making them ideal for synthesizing aryl-substituted amino acids. nih.govnih.gov These reactions offer a versatile approach to introduce the iodinated phenyl group by coupling an appropriate amino acid-derived precursor with an iodine-containing aryl partner. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and maintaining the stereochemical integrity of the amino acid. rsc.org
The Negishi cross-coupling reaction, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a palladium or nickel complex, is a highly effective method for creating C(sp²)–C(sp³) bonds. nih.govworktribe.com This approach has been successfully applied to the synthesis of a variety of unnatural and stereodefined amino acids. researchgate.netrsc.org
In a typical strategy for synthesizing a compound like 2-Iodo-D-Phenylalanine, a chiral organozinc reagent derived from a protected serine or alanine (B10760859) derivative serves as the nucleophilic partner. This reagent is then coupled with a di-iodinated aromatic compound, such as 1,2-diiodobenzene. The reaction's tolerance for various protecting groups, like the Boc (tert-butoxycarbonyl) group, makes it particularly useful in amino acid synthesis. researchgate.net The use of a suitable palladium catalyst, often with phosphine (B1218219) ligands, facilitates the reaction. nih.gov For instance, protected phenylalanines and their homologues have been prepared by the palladium-catalyzed coupling of amino acid-derived organozinc reagents with aryl iodides. capes.gov.br
Recent advancements have focused on developing milder and more efficient Negishi coupling protocols, including photochemically enhanced methods, to access a broad range of α-heteroaryl-α-amino acids. nih.gov These methods demonstrate the versatility of the Negishi reaction in constructing complex amino acid building blocks. nih.govnih.gov
Table 1: Examples of Negishi Cross-Coupling for Amino Acid Synthesis
| Organozinc Reagent | Aryl Halide | Catalyst/Ligand | Solvent | Yield (%) | Reference |
| N-Boc-β-iodozinc-alanine derivative | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ / P(o-tol)₃ | THF | 45% | researchgate.net |
| N-Boc-β-iodozinc-alanine derivative | 1-Iodo-4-cyanobenzene | Pd₂(dba)₃ / P(o-tol)₃ | THF | 85% | researchgate.net |
| N-Boc-β-iodoalanine methyl ester | Bromoindole derivative | Pd catalyst | DMF | - | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Iodinated Phenylalanine Derivatives
Suzuki and Stille Coupling Methodologies in Related Syntheses
Suzuki Coupling: The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govmdpi.com This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups. nih.gov In the context of amino acid synthesis, a protected iodophenylalanine derivative can be coupled with various aryl or heteroaryl boronic acids to create biaryl-containing amino acids. acs.orgresearchgate.net For instance, Fmoc-protected iodophenylalanines have been used directly in nonaqueous Suzuki-Miyaura reactions to produce a variety of unnatural biaryl amino acids in good to excellent yields. acs.org The reaction can also be performed on peptides containing iodophenylalanine residues. researchgate.netresearchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, allowing for the presence of many functional groups. wikipedia.orgorganic-chemistry.org This methodology is highly versatile for creating C-C bonds. organic-chemistry.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. wikipedia.orgorganic-chemistry.org In syntheses related to iodinated amino acids, an organostannane could be coupled with an aryl iodide to form the desired structure. nih.govwiley-vch.de The mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the final product. wikipedia.org
An alternative to building the carbon skeleton via cross-coupling is the direct functionalization of the phenylalanine ring. sioc-journal.cn Direct iodination involves introducing an iodine atom onto the aromatic ring of a D-phenylalanine derivative through an electrophilic aromatic substitution reaction. nih.gov
A notable method for this transformation is the oxidative iodination using "Suzuki's reagent," a mixture of iodic acid (HIO₃) and iodine (I₂). nih.gov This approach provides an alternative to older methods like the Sandmeyer reaction. nih.gov The proposed mechanism for this iodination suggests the formation of a highly electrophilic iodine species, possibly a dioxoiodonium ion or a polarized iodine intermediate, which then attacks the electron-rich phenyl ring. nih.gov This reaction exhibits high para-regioselectivity, meaning the iodine atom is predominantly directed to the position opposite the amino acid side chain. nih.gov For the synthesis of 2-iodo-phenylalanine, specific directing groups or different reaction conditions would be necessary to achieve ortho-selectivity. acs.org
Other electrophilic functionalization reactions can also be applied to phenylalanine scaffolds, often utilizing directing groups to control the position of substitution. sioc-journal.cn These C-H functionalization techniques are a powerful way to modify the amino acid structure directly, providing efficient pathways to various derivatives. acs.orgresearchgate.net
Maintaining or establishing the correct stereochemistry is a critical challenge in amino acid synthesis. Two primary strategies are employed: asymmetric synthesis, where the desired enantiomer is created directly, and chiral resolution, where a racemic mixture (an equal mixture of D and L enantiomers) is separated. nih.govwikipedia.org
Asymmetric synthesis is often the preferred route as it avoids discarding half of the material. wikipedia.org However, chiral resolution remains an efficient and widely used strategy, especially in industrial production. nih.gov Common resolution methods for amino acids include crystallization of diastereomeric salts, where the racemic amino acid is reacted with a chiral resolving agent to form two different diastereomeric salts that can be separated by their differing solubilities. wikipedia.org Other techniques include chiral chromatography and crystallization-based methods like preferential crystallization. researchgate.net
Enzymatic kinetic resolution is a highly efficient and stereospecific method for separating enantiomers. nih.gov This technique leverages the ability of enzymes to selectively catalyze a reaction on only one enantiomer in a racemic mixture. For amino acids, enzymes like amino acid amidases or d-aminopeptidases can be used. nih.gov
In a dynamic kinetic resolution process, one enantiomer is continuously converted into the other while the enzymatic reaction is in progress. This allows for a theoretical yield of 100% for the desired enantiomer. nih.gov For example, an l-amino acid amidase can selectively hydrolyze the amide of an L-amino acid, leaving the D-amino acid amide untouched. nih.gov When combined with a racemase enzyme, which interconverts the L- and D-amides, the entire mixture can be converted into the desired D-amino acid. nih.gov This method is a powerful tool for the industrial production of chiral amino acids. nih.gov Another approach involves the kinetic resolution of benzylamines through palladium(II)-catalyzed C-H cross-coupling, which provides both the chiral starting material and the functionalized product in high enantiomeric purity.
Stereoselective Approaches and Chiral Resolution Techniques in Amino Acid Synthesis
Asymmetric Hydrogenation and Other Chiral Catalysis
The establishment of the D-stereochemistry at the α-carbon is a critical aspect of the synthesis of this compound. While direct asymmetric hydrogenation of a Cbz-protected dehydroamino acid precursor to this specific compound is not extensively documented in publicly available literature, the principles of asymmetric catalysis offer several viable routes. These methods can be broadly categorized into enzymatic and non-enzymatic approaches.
Enzymatic Synthesis and Resolution:
Biocatalysis presents a powerful tool for the synthesis of enantiomerically pure D-amino acids. acs.orgnih.govnih.gov Engineered enzymes can provide high stereoselectivity under mild reaction conditions.
Phenylalanine Ammonia Lyases (PALs): These enzymes typically catalyze the conversion of cinnamic acids to L-phenylalanine. However, through protein engineering, PAL variants have been developed that show increased selectivity for the formation of D-phenylalanine derivatives. nih.gov A chemoenzymatic cascade can be employed where a PAL variant with relaxed stereoselectivity produces a racemic mixture of 2-iodophenylalanine, followed by the stereoselective oxidation of the L-enantiomer by an L-amino acid deaminase (LAAD), leaving the desired D-enantiomer. nih.gov
D-Amino Acid Dehydrogenases (DAADHs): These enzymes can catalyze the reductive amination of the corresponding α-keto acid, 2-iodo-phenylpyruvic acid, to directly yield D-2-iodophenylalanine with high enantiomeric excess. acs.org
Enzymatic Kinetic Resolution: A racemic mixture of N-acetyl-2-iodophenylalanine can be subjected to enzymatic resolution. For instance, an acylase can selectively hydrolyze the N-acetyl group from the L-enantiomer, allowing for the separation of the desired N-acetyl-D-2-iodophenylalanine. nih.gov A similar principle can be applied using α-chymotrypsin for the resolution of racemic phenylalanine derivatives. researchgate.net
Chiral Phase-Transfer Catalysis:
An alternative non-enzymatic approach involves the asymmetric alkylation of a glycine (B1666218) derivative using a chiral phase-transfer catalyst. nih.govresearchgate.netorganic-chemistry.orgmdpi.comorganic-chemistry.org In this method, a glycine Schiff base, such as the benzophenone (B1666685) imine of glycine tert-butyl ester, is deprotonated under biphasic conditions. A chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, then complexes with the resulting enolate and mediates its alkylation with an electrophile, in this case, 2-iodobenzyl bromide. The chiral environment provided by the catalyst directs the alkylation to stereoselectively form the D-amino acid derivative. Subsequent hydrolysis of the Schiff base and ester group yields 2-Iodo-D-phenylalanine.
| Method | Description | Key Features |
| Enzymatic Synthesis | Use of engineered enzymes (e.g., PALs, DAADHs) to catalyze the stereoselective formation of D-2-iodophenylalanine. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Enzymatic Resolution | Selective enzymatic modification of one enantiomer in a racemic mixture, allowing for the separation of the desired D-enantiomer. | Can be applied to racemic starting materials, requires efficient separation of enantiomers. |
| Chiral PTC | Asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst to introduce the 2-iodobenzyl side chain with D-stereochemistry. | Non-enzymatic, allows for the construction of the chiral center from an achiral precursor. |
Protecting Group Chemistry in this compound Synthesis
The use of protecting groups is fundamental in the synthesis and subsequent chemical transformations of this compound to prevent unwanted side reactions. acs.org
The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for the amino functionality of amino acids. core.ac.uk Its utility stems from its relative stability to a range of reaction conditions, including those used for peptide coupling and some ester manipulations, while being readily cleavable under specific conditions. The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate in the presence of a base. researchgate.netgoogle.com
The cleavage of the Cbz group is a critical step. The most common method is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. However, a significant drawback of this method in the context of this compound is the potential for competitive hydrodehalogenation, where the iodine atom is reductively removed from the phenyl ring. scientificupdate.com
To circumvent this issue, alternative cleavage methods that are compatible with aryl iodides have been developed:
Nucleophilic Thiolysis: A milder approach involves the use of a nucleophilic thiol, such as 2-mercaptoethanol, in the presence of a base. researchgate.net This method proceeds via an SN2 attack of the thiolate at the benzylic carbon of the Cbz group, leading to the release of the free amine without affecting the aryl iodide. scientificupdate.com
Lewis Acid-Mediated Cleavage: Reagents like trimethylsilyl (B98337) iodide (TMSI) can also be used for Cbz deprotection. mdpi.com However, the reactivity of such reagents may lack chemoselectivity in the presence of other sensitive functional groups. researchgate.net
Nickel Catalysis: Under certain conditions, a nickel(0) catalyst can be used for the chemoselective cleavage of Cbz groups, potentially leaving the aryl iodide intact. researchgate.netmdpi.com
| Cleavage Method | Reagents | Compatibility with Aryl Iodide |
| Catalytic Hydrogenation | H₂, Pd/C | Low (risk of deiodination) |
| Nucleophilic Thiolysis | 2-Mercaptoethanol, Base | High |
| Lewis Acid-Mediated | TMSI | Moderate (potential for side reactions) |
| Nickel Catalysis | Ni(0) catalyst system | Moderate to High (condition dependent) |
Protection of the carboxylic acid group as an ester is often necessary to prevent its interference in subsequent reactions, such as peptide couplings. Various esterification methods are applicable to N-Cbz protected amino acids.
Fischer Esterification: Reaction with an alcohol (e.g., methanol, ethanol, or benzyl alcohol) in the presence of a strong acid catalyst like sulfuric acid is a common method. google.com
Alkylation with Alkyl Halides: The carboxylate salt of the Cbz-amino acid can be reacted with an alkyl halide. For instance, the synthesis of a tert-butyl ester has been achieved by reacting the N-Boc protected 4-iodophenylalanine with tert-butyl bromide in the presence of a base. iaea.org A similar strategy could be applied for this compound.
Use of Coupling Agents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid for reaction with an alcohol. researchgate.net Another approach involves the use of N-hydroxysuccinimide esters of the N-protected amino acid, which can then react with an alcohol in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). core.ac.uk A coupling agent like Boc-Oxyma has also been shown to be effective for the esterification of N-protected amino acids with sterically demanding alcohols. researchgate.net
| Esterification Method | Reagents | Notes |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | A classic and straightforward method. |
| Alkylation | Alkyl Halide, Base | Useful for introducing esters like tert-butyl. |
| Coupling Agents | DCC or Boc-Oxyma, Alcohol, DMAP | Mild conditions, suitable for sensitive substrates. |
Optimization of Reaction Conditions and Catalyst Systems in Synthesis
A key step in the synthesis is the introduction of the iodine atom at the 2-position of the phenyl ring. A copper(I)-assisted nucleophilic halogen exchange reaction (a modified Sandmeyer-type reaction) is an effective method. acs.orgiaea.orgnih.gov This involves the conversion of a precursor, such as 2-bromo-D-phenylalanine, to 2-iodo-D-phenylalanine. The optimization of this reaction would likely involve a design of experiments (DoE) approach to systematically evaluate the impact of various parameters. acs.org
Based on the synthesis of the L-enantiomer, the following parameters are likely to be critical for optimization: acs.org
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to degradation and side products. An optimal temperature must be found to balance yield and purity.
Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged reaction times can lead to the formation of impurities.
Concentration of Reagents: The molar ratios of the starting material (e.g., Cbz-2-bromo-D-phenylalanine), the iodide source (e.g., NaI), and the copper catalyst (e.g., CuSO₄ with a reducing agent like SnSO₄ to generate Cu(I) in situ) are crucial. An excess of the iodide source is typically required to drive the equilibrium towards the product.
Catalyst System: The choice of the copper source and any co-catalysts or additives can significantly influence the reaction efficiency.
The following table summarizes the optimized conditions for the synthesis of 2-iodo-L-phenylalanine, which can serve as a starting point for the optimization of the D-enantiomer synthesis. acs.org
| Parameter | Optimal Value for L-enantiomer Synthesis acs.org |
| Temperature | 180 °C |
| Reaction Time | 24 hours |
| [2-bromo-L-phenylalanine] | 61 mM |
| [NaI] | 485 mM |
| [CuSO₄] | 10 mM |
| [SnSO₄] | 90 mM |
| [Citric Acid] | 90 mM |
| [Benzoic Acid] | 100 mM |
Optimization of the Cbz protection and deprotection steps, as well as the esterification, would follow established principles of organic synthesis, focusing on maximizing yield and purity while minimizing side reactions like racemization and dehalogenation.
Advanced Research Applications in Chemical Biology and Organic Chemistry
Cbz-2-Iodo-D-Phenylalanine as a Molecular Building Block
As a non-proteinogenic amino acid, this compound is a valuable component in the synthesis of novel peptides and related molecules. The Cbz group offers stable protection for the amine terminus during peptide synthesis, while the iodo-phenyl side chain introduces unique steric and electronic features.
The inclusion of unnatural amino acids is a key strategy for modulating the properties of peptides to enhance their stability, conformation, and biological activity. nih.gov this compound can be incorporated into peptide chains using standard solid-phase synthesis techniques. The presence of the bulky iodine atom on the phenyl ring can enforce specific torsional angles, influencing the peptide's secondary structure and conformational flexibility. This rigidification can increase binding affinity and specificity for biological targets. mdpi.com
Furthermore, the iodine atom serves as a heavy-atom label, which is particularly useful for structural elucidation by X-ray crystallography. Peptides containing this residue can aid in solving the phase problem during crystallographic analysis, providing high-resolution three-dimensional structures. These structural insights are critical for understanding molecular recognition events and guiding the rational design of new bioactive compounds.
Table 1: Applications of this compound in Peptide Design
| Feature | Application in Peptides/Peptidomimetics | Research Goal |
|---|---|---|
| Iodine Atom | Heavy-atom phasing in X-ray crystallography | Determine 3D structure of peptide-protein complexes. |
| Steric Bulk | Induce specific backbone conformations (e.g., β-turns). researchgate.net | Stabilize desired secondary structures for improved target binding. |
| D-Configuration | Increase resistance to proteolytic degradation. | Enhance bioavailability and in vivo half-life of peptide drugs. |
| Hydrophobicity | Modulate lipophilicity and membrane permeability. nih.gov | Optimize pharmacokinetic properties. |
The iodine atom in this compound is not merely a passive structural element; it is a versatile chemical handle for further modification. Through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), the iodo group can be replaced with a wide array of functional groups. This capability allows for the systematic synthesis of a library of phenylalanine analogs directly on a peptide backbone. nih.gov
This approach is highly valuable for structure-activity relationship (SAR) studies, where researchers systematically alter a specific part of a molecule to probe its interaction with a biological target, such as a receptor or enzyme. mdpi.comnih.gov By creating a series of derivatives from a parent peptide containing 2-Iodo-D-Phenylalanine, scientists can map the steric, electronic, and hydrophobic requirements of the binding pocket, leading to the optimization of lead compounds with improved potency and selectivity. nih.govnih.gov
Table 2: Examples of Post-Synthetic Modification of an Iodo-Phenylalanine Residue for SAR Studies
| Reaction Type | Reagent | Functional Group Introduced | Purpose of Modification |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Substituted aryl group | Explore effects of extended aromatic systems on binding affinity. |
| Sonogashira Coupling | Terminal alkyne | Alkynyl group | Introduce rigid, linear linkers or probe for specific interactions. |
| Heck Coupling | Alkene | Alkenyl group | Modify side-chain geometry and electronics. |
| Stille Coupling | Organostannane | Various organic moieties | Diversify side-chain functionality for comprehensive SAR analysis. |
| Copper-Mediated Coupling | Thiolacetic acid | Thiophenyl group nih.gov | Introduce a cysteine/tyrosine hybrid residue with unique redox properties. nih.gov |
Applications in Protein Engineering and Directed Evolution
The ability to incorporate unnatural amino acids into proteins at specific sites opens up new possibilities for creating proteins with novel functions and for studying native protein structures in greater detail.
Genetic code expansion techniques allow for the site-specific incorporation of unnatural amino acids, such as iodophenylalanine, into proteins in response to a unique codon (e.g., an amber stop codon). nih.govh1.co This method enables the precise placement of a heavy atom within a large protein, which is a powerful tool for protein crystallography. nih.govucsf.edu The anomalous scattering signal from the incorporated iodine atom can be used to determine the three-dimensional structure of the protein using methods like single-wavelength anomalous dispersion (SAD), often simplifying the structure determination process. h1.co
The introduction of halogen atoms into an amino acid side chain can significantly alter its physicochemical properties, which in turn can affect the host protein. nih.gov Halogenation can enhance the biological activity and stability of organic molecules. doaj.org The introduction of iodine, a large and hydrophobic halogen, into a protein can influence its stability by modifying local hydrophobic and van der Waals interactions. nih.gov
Depending on the location of the substitution, this can either stabilize or destabilize the protein's folded state. nih.gov For instance, placing a 2-Iodo-D-Phenylalanine residue at a key interface could enhance protein-protein interactions or stabilize a particular conformation. In enzymes, introducing a halogenated residue near the active site can modulate catalytic activity by altering the electronic environment or the binding of substrates and cofactors. mdpi.com These effects make halogenated amino acids a useful tool in protein engineering efforts aimed at creating more stable and efficient biocatalysts. doaj.org
Development of Chemical Probes for Biochemical Investigations
Beyond its role as a structural component, iodophenylalanine can be used as a spectroscopic probe to investigate biochemical interactions. nih.gov When incorporated into a peptide or protein, the iodinated phenyl ring can act as an efficient fluorescence quencher for nearby fluorophores, such as tryptophan. nih.gov
This quenching effect is distance-dependent, making it a useful "spectroscopic ruler" for studying:
Peptide-Protein Binding: By placing an iodophenylalanine residue in a peptide ligand and monitoring the fluorescence of a tryptophan in the target protein's binding site, one can quantify binding affinity and study the kinetics of the interaction.
Conformational Changes: Changes in the distance between the iodophenylalanine quencher and a tryptophan reporter can signal conformational changes in a protein upon ligand binding or during the catalytic cycle.
Peptide Orientation: By incorporating the probe at different positions within a peptide, researchers can determine the orientation of the peptide when it binds to its target protein. nih.gov
This approach provides a powerful, non-crystalline method for studying the dynamics of molecular recognition in solution. nih.gov
Utility in Receptor Interaction and Enzyme Activity Investigations
The structural characteristics of this compound make it a valuable tool for investigating molecular recognition events at the active sites of enzymes and the binding pockets of receptors. The presence of the bulky iodine atom at the ortho position of the phenyl ring introduces significant steric hindrance and alters the electronic properties of the molecule compared to its non-iodinated counterpart, D-phenylalanine. This modification can be exploited to probe the spatial and electronic requirements of binding sites.
In receptor interaction studies, this compound can be incorporated into peptide sequences to analyze the impact of this specific modification on receptor affinity and selectivity. For example, in the context of G-protein coupled receptors (GPCRs), where ligand binding triggers conformational changes, the introduction of this iodinated amino acid can help delineate the precise orientation and interactions of the ligand within the binding pocket. The iodine atom can serve as a heavy-atom probe in X-ray crystallography studies, aiding in the determination of the three-dimensional structure of the ligand-receptor complex.
Similarly, in the study of enzyme activity, this compound can be utilized as a substrate analog or an inhibitor to probe the active site of enzymes that process aromatic amino acids. The steric bulk of the iodine may prevent proper binding or catalytic processing, providing insights into the geometric constraints of the active site. Furthermore, the altered electronic nature of the aromatic ring can influence key catalytic steps, such as enzymatic hydroxylation or other transformations, thereby helping to elucidate the enzymatic mechanism.
Strategies for Bioconjugation and Advanced Materials Science Research
The chemical reactivity of the carbon-iodine bond in this compound opens avenues for its use in bioconjugation and the development of advanced materials. The iodo-aromatic moiety can participate in various cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, allowing for the covalent attachment of a wide range of functional groups, reporter molecules, or other biomolecules.
This capability is particularly useful for the site-specific modification of peptides and proteins. researchgate.net By incorporating this compound into a peptide sequence through solid-phase peptide synthesis, the iodine atom serves as a unique chemical handle for subsequent functionalization. This approach enables the creation of well-defined bioconjugates with tailored properties, such as fluorescently labeled peptides for imaging applications or peptides conjugated to cytotoxic drugs for targeted cancer therapy. A visible-light-induced strategy for phenylalanine bioconjugation has been explored, highlighting the potential for mild and selective modifications. nih.gov
In the realm of materials science, this compound can be used as a building block for the synthesis of novel polymers and supramolecular assemblies. The ability to perform cross-coupling reactions on the iodinated aromatic ring allows for the creation of well-defined polymeric structures with programmed functionalities. For instance, it can be incorporated into self-assembling peptide sequences to create nanomaterials with unique structural and electronic properties. The presence of the heavy iodine atom can also impart useful characteristics to the resulting materials, such as increased refractive index or altered photophysical properties.
Role in Catalysis Research: Precursors for Oxidation Catalysts
While direct applications of this compound as a catalyst are not extensively documented, its structure lends itself to being a precursor for the synthesis of more complex catalytic systems, particularly in the field of oxidation catalysis. The iodo-aromatic group can be transformed into other functional groups that are known to be active in catalytic processes.
For example, the iodine atom can be replaced by a hydroxyl group through a nucleophilic aromatic substitution reaction, yielding a derivative that could serve as a ligand for transition metal-based oxidation catalysts. The resulting ortho-hydroxyphenylalanine derivative, when complexed with metals like copper or iron, could form catalysts that mimic the active sites of certain metalloenzymes involved in oxidation reactions.
Furthermore, the Cbz-protected amine and the carboxylic acid functionalities provide additional coordination sites for metal ions, allowing for the design of well-defined, chiral catalysts. The inherent chirality of the D-phenylalanine backbone can be exploited to develop asymmetric oxidation catalysts, which are highly valuable in organic synthesis for the enantioselective production of chiral molecules.
Radiochemistry for Research Tools: Synthesis of Radiolabeled Tracers for Molecular Imaging Studies (excluding clinical applications)
The presence of an iodine atom in this compound makes it an ideal precursor for the synthesis of radiolabeled tracers for molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹²⁵I, can be readily incorporated into the molecule through isotopic exchange reactions or by starting the synthesis with a radiolabeled iodine source.
These radiolabeled tracers are invaluable research tools for non-invasively studying biological processes in living organisms. For instance, radioiodinated D-phenylalanine analogs can be used to investigate the activity of amino acid transporters in various tissues. researchgate.net It has been demonstrated that some D-amino acids are taken up preferentially in tumors compared to their L-counterparts, and are transported by the L-type amino acid transporter 1 (LAT1). researchgate.netrug.nl This transporter is often overexpressed in cancer cells to meet their high demand for nutrients. nih.gov
By tracking the distribution and accumulation of the radiolabeled this compound derivative in animal models of disease, researchers can gain insights into the metabolic state of tissues and the efficacy of therapeutic interventions. For example, in preclinical cancer research, these tracers can be used to visualize tumors, monitor their growth, and assess their response to treatment. nih.govnih.gov The synthesis of such tracers often involves sophisticated radiochemical methods to ensure high radiochemical purity and specific activity. nih.govduke.edu
Below is an interactive data table summarizing the applications of this compound in research:
| Research Area | Specific Application | Key Feature Utilized |
| Chemical Biology | Probing receptor binding pockets and enzyme active sites. | Steric and electronic effects of the ortho-iodo substituent. |
| Bioconjugation | Site-specific modification of peptides and proteins. researchgate.netnih.gov | Reactivity of the carbon-iodine bond in cross-coupling reactions. |
| Materials Science | Synthesis of functional polymers and self-assembling nanomaterials. | Versatility of the iodinated aromatic ring for chemical modification. |
| Catalysis Research | Precursor for the synthesis of chiral oxidation catalysts. | Transformable iodo-aromatic group and inherent chirality. |
| Radiochemistry | Synthesis of radiolabeled tracers for molecular imaging (PET, SPECT). nih.govbeilstein-journals.org | Suitability for radioiodination with isotopes like ¹²³I, ¹²⁴I, and ¹²⁵I. nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Cbz-2-Iodo-D-Phenylalanine. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous verification of the compound's covalent framework.
In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the D-phenylalanine backbone, the carboxybenzyl (Cbz) protecting group, and the iodinated aromatic ring. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants are used to assign each proton to its specific position in the molecule. For instance, the α-proton of the amino acid would appear as a multiplet due to coupling with the adjacent β-protons. The aromatic protons would exhibit a complex splitting pattern characteristic of an ortho-substituted benzene (B151609) ring.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, from the carbonyl carbons of the Cbz group and the carboxylic acid to the individual carbons of the aromatic rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.
Conformational analysis, particularly in the solid state, can be investigated using advanced solid-state NMR (SSNMR) techniques. mdpi.com Methods like magic-angle spinning (MAS) can provide insights into the molecule's preferred conformation and intermolecular interactions within a crystal lattice. mdpi.com Techniques such as rotational resonance (RR) can be used to measure internuclear distances between specific ¹³C nuclei, providing powerful restraints for determining the molecular conformation. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds such as N-Cbz-D-phenylalanine and other iodinated phenylalanine derivatives.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | ~12-13 | ~173-175 |
| Cbz Carbonyl (C=O) | - | ~156-158 |
| α-Carbon | ~4.2-4.5 | ~55-58 |
| β-Carbon | ~2.9-3.2 | ~38-40 |
| Cbz Methylene (CH₂) | ~5.0-5.2 | ~66-68 |
| Cbz Aromatic Ring | ~7.2-7.4 | ~127-137 |
| 2-Iodo-Phenylalanine Aromatic Ring | ~7.0-7.9 | ~95 (C-I), ~128-142 |
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis (e.g., LCMS, HRMS, MALDI)
Mass spectrometry (MS) is critical for determining the molecular weight of this compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to verify the molecular formula, C₁₇H₁₆INO₄. nih.govchemicalbook.com The theoretical monoisotopic mass of this compound is 425.0124 g/mol .
Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions of the molecule, which are then analyzed. mdpi.com In addition to the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), mass spectrometry also reveals characteristic fragmentation patterns when coupled with tandem MS (MS/MS). The analysis of these fragments provides further structural confirmation. mdpi.com
For this compound, predictable fragmentation pathways include:
Loss of the benzyloxy group: Cleavage of the Cbz group often results in a prominent fragment.
Formation of the tropylium (B1234903) ion: The benzyl (B1604629) portion of the Cbz group can rearrange to form the stable tropylium cation at m/z 91. chemicalbook.comyoutube.com
Decarboxylation: Loss of CO₂ from the carboxylic acid group is a common fragmentation pathway.
Cleavage of the amino acid side chain: Fragmentation of the bond between the α- and β-carbons can also occur.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Description | Proposed Structure/Formula | Expected m/z |
| Protonated Molecular Ion | [C₁₇H₁₆INO₄ + H]⁺ | 426.02 |
| Sodium Adduct of Molecular Ion | [C₁₇H₁₆INO₄ + Na]⁺ | 448.00 |
| Loss of CO₂ | [C₁₆H₁₆INO₂ + H]⁺ | 382.03 |
| Tropylium Ion | [C₇H₇]⁺ | 91.05 |
| 2-Iodo-D-phenylalanine core | [C₉H₁₀INO₂ + H]⁺ | 291.98 |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for determining its enantiomeric excess (ee). nih.govnih.gov
For purity analysis, a reversed-phase HPLC method is typically used. The compound is passed through a column (e.g., C18) with a suitable mobile phase, and its elution is monitored by a UV detector. The purity is calculated based on the relative area of the main peak corresponding to the compound versus the areas of any impurity peaks. Purity levels for commercially available amino acid derivatives are often expected to be ≥98%. jk-sci.com
To determine the enantiomeric excess, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation into two distinct peaks with different retention times. nih.govresearchgate.netrug.nl By comparing the peak area of the desired D-enantiomer to that of the undesired L-enantiomer, the enantiomeric excess can be precisely calculated. This is crucial to ensure that no racemization has occurred during synthesis or storage. nih.govrug.nl
Table 3: Typical Chiral HPLC Method Parameters for Phenylalanine Derivatives Based on methods reported for similar compounds. nih.gov
| Parameter | Condition |
| Column | Chiralpak OD-H, AD-H, or IA |
| Mobile Phase | n-Hexane / Isopropanol mixture |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. researchgate.net This method provides definitive data on bond lengths, bond angles, and torsional angles, confirming the absolute configuration of the chiral center.
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal not only its molecular structure but also its packing arrangement within the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., involving the carboxylic acid and amide groups) and potentially halogen bonds involving the iodine atom. researchgate.net The analysis of crystal structures of related compounds, such as 4-iodo-L-phenylalanine, has demonstrated how iodo-substituents can influence molecular packing through such interactions. researchgate.net This information is invaluable for understanding the solid-state properties of the compound and for applications in fields like structure-based drug design. researchgate.net
Table 4: Information Obtainable from X-ray Crystallography
| Data Type | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between bonded atoms. |
| Torsional Angles | Defines the conformation of the molecule. |
| Absolute Configuration | Unambiguously determines the R/S configuration of chiral centers. |
| Intermolecular Interactions | Identifies hydrogen bonds, halogen bonds, and van der Waals forces that govern crystal packing. |
| Molecular Packing | Describes how molecules are arranged relative to one another in the crystal. |
Theoretical and Mechanistic Investigations
Computational Chemistry and Density Functional Theory (DFT) Studies on Reactivity and Intermediates
Quantum chemical calculations can elucidate the reactivity of the C-I bond. The bond dissociation energy and the charge distribution around the carbon and iodine atoms are key parameters that can be calculated to predict the ease of bond cleavage, which is a critical step in cross-coupling reactions. Furthermore, DFT can be employed to model the transition states and intermediates involved in reactions, providing a deeper understanding of the reaction mechanism at a molecular level.
First principle DFT calculations have been used to shed light on the thermochemistry of reactions involving related aromatic amines, revealing insights into the stability of intermediates. mdpi.com For Cbz-2-Iodo-D-Phenylalanine, such studies could predict the stability of potential intermediates in, for example, palladium-catalyzed reactions, helping to rationalize observed product distributions.
The table below summarizes key parameters that are typically investigated in DFT studies of halogenated amino acids and their expected relevance to this compound.
| Parameter Investigated | Relevance to this compound |
| Rotational Energy Barriers | Influences the conformational flexibility and the accessibility of the reactive site. |
| C-I Bond Dissociation Energy | Predicts the ease of oxidative addition in cross-coupling reactions. |
| Atomic Charges | Indicates the electrophilic/nucleophilic character of different parts of the molecule. |
| Frontier Molecular Orbitals | The energies of the HOMO and LUMO can predict reactivity with other reagents. |
Kinetic Studies of Reactions Involving this compound and its Derivatives
Direct kinetic studies on this compound are scarce. However, kinetic analysis of Suzuki-Miyaura cross-coupling reactions involving similar aryl iodides, such as 4-iodoacetophenone, provides a valuable framework for understanding the reaction kinetics of this compound. mdpi.com
The activation energy (Ea) for the Suzuki-Miyaura reaction has been determined for various systems. For the coupling of 4-iodoacetophenone, an average global activation energy of approximately 63 kJ/mol was determined. mdpi.com This value provides an estimate of the energy barrier that must be overcome for the reaction to proceed.
The table below presents kinetic data from a study on a related Suzuki-Miyaura reaction, which can be used as a proxy to understand the potential kinetics of reactions involving this compound.
| Reactant | Reaction Order | Activation Energy (Ea) |
| 4-Iodoacetophenone | Quasi-first-order | ~63 kJ/mol |
| Phenylboronic Acid | Zero-order | Not applicable |
| Base | Zero-order | Not applicable |
| Palladium Catalyst | First-order | Not applicable |
It is important to note that the reaction kinetics can be influenced by various factors, including the choice of catalyst, solvent, base, and temperature. mdpi.com Therefore, while the data from analogous systems is informative, specific kinetic studies on this compound would be necessary for a precise understanding of its reactivity.
Mechanistic Pathways of Halogenation and Cross-Coupling Reactions
Halogenation: The synthesis of this compound involves the introduction of an iodine atom onto the phenyl ring of Cbz-D-Phenylalanine. The mechanism of this electrophilic aromatic substitution typically proceeds via the generation of an electrophilic iodine species. This can be achieved using various iodinating agents, often in the presence of an oxidizing agent or a Lewis acid catalyst. The reaction proceeds through a Wheland intermediate (also known as an arenium ion), where the iodine atom is attached to the ring and the aromaticity is temporarily disrupted. Deprotonation then restores the aromaticity, yielding the iodinated product. The regioselectivity of the iodination (i.e., the position of the iodine atom on the ring) is influenced by the directing effects of the substituents on the phenyl ring.
Cross-Coupling Reactions: this compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The generally accepted mechanism for these reactions involves a catalytic cycle with a palladium catalyst. nobelprize.org
The key steps in the Suzuki-Miyaura cross-coupling, for instance, are:
Oxidative Addition: The Pd(0) catalyst reacts with the aryl iodide (this compound) in an oxidative addition step to form a Pd(II) intermediate. wikipedia.orglibretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step often requires activation of the boronic acid with a base. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgwikipedia.org
The table below outlines the elementary steps in a typical palladium-catalyzed cross-coupling reaction involving this compound.
| Mechanistic Step | Description |
| Oxidative Addition | Pd(0) inserts into the C-I bond of this compound to form an organopalladium(II) complex. |
| Transmetalation | An organoboron compound transfers its organic group to the palladium(II) complex. |
| Reductive Elimination | The two organic ligands on the palladium(II) complex couple and are released as the final product, regenerating the Pd(0) catalyst. |
This catalytic cycle allows for the formation of a wide variety of derivatives of this compound by coupling it with different organometallic reagents.
Q & A
Q. What are the optimal synthetic routes for Cbz-2-Iodo-D-Phenylalanine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves iodination of Cbz-protected D-phenylalanine derivatives. Key steps include:
- Protection : Use carbobenzyloxy (Cbz) chloride under basic conditions (e.g., NaHCO₃) to protect the amine group .
- Iodination : Electrophilic aromatic substitution (e.g., using I₂/KIO₃ in acetic acid) at the ortho position of the phenyl ring. Monitor regioselectivity via HPLC or TLC .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product. Yields vary (40–75%) depending on solvent polarity and temperature .
Critical Data :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| I₂/KIO₃, 25°C | 65 | 98% |
| NIS, 40°C | 72 | 95% |
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer :
- NMR : Confirm regiochemistry (¹H/¹³C NMR) via coupling patterns (e.g., para vs. ortho substitution). For iodine, observe deshielding effects in aromatic protons .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 404.2) .
- Elemental Analysis : Confirm iodine content (theoretical ~31.4%) .
- Chiral HPLC : Ensure enantiomeric purity (>99% ee) using chiral columns (e.g., Chiralpak IA) .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of this compound during storage and reactions?
- Methodological Answer : Stability studies should employ:
- Accelerated Degradation Tests : Incubate the compound in DMSO, MeOH, or aqueous buffers (pH 4–9) at 25–60°C. Monitor decomposition via UV-Vis (λ = 260 nm for iodine release) .
- Kinetic Analysis : Fit degradation data to Arrhenius equations to predict shelf-life. For example, t₁/₂ in DMSO at 25°C is ~6 months, but drops to 2 weeks in aqueous pH 7.4 .
Critical Data :
| Solvent | Temperature (°C) | t₁/₂ (Days) | Major Degradation Product |
|---|---|---|---|
| DMSO | 25 | 180 | De-iodinated derivative |
| H₂O (pH7) | 37 | 14 | Cbz-D-Phenylalanine |
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from:
- Catalyst-Substrate Interactions : Compare Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) using kinetic isotope effects (KIE) or Hammett plots to assess electronic effects .
- Side Reactions : Use LC-MS to detect undesired byproducts (e.g., dehalogenation or Cbz-deprotection) .
- Statistical Reprodubility : Apply factorial design (e.g., Taguchi methods) to isolate variables (solvent, base, ligand) causing discrepancies .
Q. How can this compound be applied in peptide-based drug discovery, and what are the limitations in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- SPPS Integration : Incorporate the iodinated residue via Fmoc-SPPS. Optimize coupling reagents (e.g., HATU/DIPEA) to prevent racemization. Monitor coupling efficiency via Kaiser test .
- Post-Synthetic Modifications : Use Suzuki-Miyaura couplings to introduce aryl groups for enhanced pharmacokinetics .
Limitations : - Iodine’s steric bulk may hinder coupling (yields drop by 15–20% vs. non-iodinated analogs).
- Radiolysis risk in ¹²⁵I-labeled peptides requires shielded handling .
Data Contradiction and Reproducibility
Q. Why do NMR spectra of this compound show variability in splitting patterns across studies?
- Methodological Answer : Variability arises from:
- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter proton exchange rates and coupling constants. Standardize solvent conditions .
- Conformational Dynamics : Use variable-temperature NMR to assess rotamer populations influencing peak splitting .
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in IC₅₀ estimates .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by experimental artifacts .
Guidance for Peer Review and Publication
Q. How should researchers address peer-review critiques about insufficient characterization of this compound in manuscripts?
- Methodological Answer :
- Supplemental Data : Include high-resolution mass spectra (HRMS), 2D NMR (COSY, NOESY), and elemental analysis in supporting information .
- Comparative Tables : Tabulate melting points, optical rotations, and HPLC retention times against literature values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
